1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRBHDOSFNPUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the condensation of 4-fluorophenylacetic acid with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1. Neurological Research
The compound is being explored for its potential therapeutic effects on neurological disorders. Its structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of conditions such as depression and schizophrenia. For instance, derivatives of this compound have shown promise in preclinical studies aimed at alleviating symptoms associated with these disorders .
1.2. Pain Management
Research indicates that 1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid may possess analgesic properties. Some studies have suggested that it could be effective in managing chronic pain conditions by acting on pain receptors in the central nervous system. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of inflammatory pathways .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold in SAR studies aimed at optimizing pharmacological profiles of related compounds. By modifying different functional groups attached to the piperidine ring or the acetyl moiety, researchers can assess changes in biological activity, selectivity, and potency against various targets . This approach is critical for drug discovery processes.
Synthesis and Derivatives
3.1. Synthetic Pathways
The synthesis of this compound has been documented through various synthetic routes, often involving multi-step reactions that include acylation and cyclization processes. These synthetic strategies are essential for producing analogs with enhanced therapeutic profiles or reduced side effects .
3.2. Derivative Compounds
Numerous derivatives of this compound have been synthesized and evaluated for their biological activities. For example, modifications to the fluorophenyl group or alterations in the carboxylic acid functionality have led to compounds with improved efficacy against specific targets such as certain cancer cell lines or bacterial strains .
Case Studies
4.1. Case Study: Neurological Applications
A notable study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound in reducing depressive-like behaviors in animal models. The study demonstrated that administration of this derivative resulted in significant improvements in behavioral tests compared to controls, suggesting its potential as an antidepressant candidate .
4.2. Case Study: Analgesic Properties
In another investigation focusing on pain management, a series of analogs derived from this compound were tested for their analgesic effects using standard pain assays in rodents. Results indicated that certain modifications enhanced pain relief without producing significant side effects commonly associated with traditional analgesics .
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
- 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 891392-75-9) Key Differences: Replaces the acetyl group with a sulfonyl linker and positions fluorine at the 3- instead of 4-phenyl position. Impact: The sulfonyl group increases molecular weight (theoretical ~299 g/mol vs. ~291 g/mol for the target compound) and may reduce solubility due to higher polarity.
- 1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid (CAS 927990-26-9) Key Differences: Substitutes fluorine with chlorine and uses a phenoxy-acetyl linker. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity (higher logP), affecting membrane permeability. The phenoxy group introduces steric bulk, which could hinder interactions with enzyme active sites .
- 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid (CAS 1171918-77-6) Key Differences: Incorporates nitro and trifluoromethyl groups on the phenyl ring. This compound’s higher molecular weight (318.25 g/mol) may limit bioavailability compared to the target compound .
Piperidine Carboxylic Acids with Heterocyclic Modifications
- 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1119450-52-0) Key Differences: Replaces the acetyl group with a pyridazine ring. However, the 3-fluorophenyl group may reduce dipole interactions compared to the para-substituted analogue .
- 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid (CAS N/A) Key Differences: Utilizes a triazole-methyl linker with ortho-fluorine substitution. Ortho-fluorine steric effects may destabilize planar conformations observed in para-substituted derivatives .
Functional Group Variations
- 1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid Key Differences: Incorporates a methylamino-pyridine group on the acetyl chain. Impact: The basic amino group could protonate at physiological pH, enhancing water solubility. The chlorine atom may confer resistance to oxidative metabolism, extending half-life .
- 1-(2-Nitrobenzyl)piperidine-3-carboxylic acid (CAS N/A) Key Differences: Substitutes the acetyl group with a nitrobenzyl moiety.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid, with the CAS number 953726-38-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is C14H16FNO3, with a molecular weight of 265.28 Da. The compound is characterized by the presence of a piperidine ring and a fluorophenyl acetyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FNO3 |
| Molecular Weight | 265.28 Da |
| CAS Number | 953726-38-0 |
| Component Type | Non-polymer |
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The IC50 values for these activities are crucial for assessing potency. For example, one study reported an IC50 value of approximately 200 µg/mL against lung cancer cell lines .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of specific signaling pathways : Targeting pathways that regulate cell survival and proliferation.
- Induction of oxidative stress : Leading to increased apoptosis in cancer cells.
- Modulation of gene expression : Affecting the expression levels of genes involved in cell cycle regulation and apoptosis.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on human cancer cell lines such as H460 (lung), A549 (lung), HT-29 (colon), and SMMC-7721 (liver). The results indicated that this compound showed moderate cytotoxicity with an IC50 value lower than the positive control used in the study .
Study 2: Structure-Activity Relationship (SAR)
Another significant investigation focused on the structure-activity relationship of piperidine derivatives. The study highlighted that modifications on the piperidine ring and substituent groups significantly influenced biological activity. Specifically, the presence of electronegative substituents like fluorine was linked to enhanced anticancer activity .
Summary Table of Biological Activities
Q & A
Q. What computational approaches enable accurate prediction of blood-brain barrier permeability for structurally modified derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
